5-amino-3-[(Z)-2-(2-chlorophenyl)-1-cyanoethenyl]-1-phenyl-1H-pyrazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-amino-3-[(Z)-2-(2-chlorophenyl)-1-cyanoethenyl]-1-phenyl-1H-pyrazole-4-carbonitrile is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their diverse biological and pharmaceutical properties, making them significant in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-3-[(Z)-2-(2-chlorophenyl)-1-cyanoethenyl]-1-phenyl-1H-pyrazole-4-carbonitrile typically involves a multi-component reaction. One common method includes the cyclo-condensation of substituted benzaldehydes, malononitrile, and phenylhydrazine . This reaction is often carried out in the presence of a catalyst such as alumina–silica-supported manganese dioxide in water, which provides an eco-friendly and efficient synthesis route .
Industrial Production Methods
For industrial-scale production, the use of recyclable catalysts and green solvents is preferred to minimize environmental impact. The reaction conditions are optimized to achieve high yields and purity, ensuring the process is both cost-effective and sustainable .
Chemical Reactions Analysis
Types of Reactions
5-amino-3-[(Z)-2-(2-chlorophenyl)-1-cyanoethenyl]-1-phenyl-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or cyano groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various substituted pyrazole derivatives, which can exhibit different biological activities .
Scientific Research Applications
5-amino-3-[(Z)-2-(2-chlorophenyl)-1-cyanoethenyl]-1-phenyl-1H-pyrazole-4-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and dyes.
Mechanism of Action
The mechanism of action of 5-amino-3-[(Z)-2-(2-chlorophenyl)-1-cyanoethenyl]-1-phenyl-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
Similar Compounds
5-amino-1H-pyrazole-4-carbonitrile: Shares the pyrazole core but lacks the substituted phenyl and cyanoethenyl groups.
3(5)-aminopyrazoles: Known for their use in synthesizing condensed heterocycles like pyrazolo[1,5-a]pyrimidines.
Uniqueness
5-amino-3-[(Z)-2-(2-chlorophenyl)-1-cyanoethenyl]-1-phenyl-1H-pyrazole-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for developing new pharmaceuticals and materials .
Properties
Molecular Formula |
C19H12ClN5 |
---|---|
Molecular Weight |
345.8 g/mol |
IUPAC Name |
5-amino-3-[(Z)-2-(2-chlorophenyl)-1-cyanoethenyl]-1-phenylpyrazole-4-carbonitrile |
InChI |
InChI=1S/C19H12ClN5/c20-17-9-5-4-6-13(17)10-14(11-21)18-16(12-22)19(23)25(24-18)15-7-2-1-3-8-15/h1-10H,23H2/b14-10+ |
InChI Key |
DIHLHELCZHGLLA-GXDHUFHOSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=C(C(=N2)/C(=C/C3=CC=CC=C3Cl)/C#N)C#N)N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(C(=N2)C(=CC3=CC=CC=C3Cl)C#N)C#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.